N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide
Description
Structural Characterization
Molecular Geometry and Crystallographic Analysis
The molecular structure of N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide features a pyrrole ring substituted with a carboxamide group at the 2-position and a 2-hydroxypropyl chain at the nitrogen atom. Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 168.19 g/mol | |
| SMILES | O=C(C1=CC=CN1)NCC(O)C | |
| Topological Polar Surface Area (TPSA) | 65.12 Ų | |
| LogP (Partition Coefficient) | 0.1253 |
The pyrrole ring adopts a planar geometry due to aromatic conjugation, while the carboxamide group exhibits partial double-bond character between the carbonyl carbon and nitrogen. The 2-hydroxypropyl chain introduces flexibility, allowing rotational freedom around the C-N bond. Computational studies on analogous pyrrole carboxamides (e.g., pyrrole-2-carboxamide) suggest that intermolecular hydrogen bonding between amide groups and hydroxyl groups stabilizes crystalline arrangements.
Computational Insights
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level for pyrrole-2-carboxamide dimers reveal:
- Hydrogen Bonding : Amide nitrogen and hydroxyl oxygen atoms participate in intermolecular H-bonds, forming cyclic dimers with R⁴⁴(10) motifs.
- Electronic Delocalization : Partial electron density transfer from the pyrrole ring to the carboxamide group enhances H-bond strength.
While crystallographic data for this compound is unavailable, these findings provide a framework for predicting its solid-state behavior.
Conformational Dynamics via NMR Spectroscopy
NMR spectroscopy is critical for elucidating conformational preferences in solution. Though direct NMR data for this compound is absent, insights can be drawn from structurally related pyrrole carboxamides:
Proton NMR Patterns
For analogous compounds (e.g., N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide), key signals include:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pyrrole NH | 10.0–11.0 | Singlet | Hydrogen-bonded amide NH |
| Pyrrole C(3)–H | 6.5–7.0 | Singlet | Aromatic proton |
| 2-Hydroxypropyl CH₂ | 3.5–4.0 | Quartet | –CH₂–CH(OH)–CH₃ |
| 2-Hydroxypropyl CH₃ | 1.0–1.5 | Triplet | –CH₃ |
The hydroxyl proton (–OH) may appear as a broad singlet around 1.5–2.5 ppm, depending on solution conditions.
Carbon-13 NMR Correlations
Carbon signals for the pyrrole ring and carboxamide group typically align with:
| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Carbonyl C=O | 165–170 | Amide carbonyl |
| Pyrrole C(2) | 130–140 | Electronegative carbon |
| 2-Hydroxypropyl CH₂ | 35–45 | –CH₂–CH(OH)–CH₃ |
Rotational barriers around the N–C bond may lead to conformational averaging in solution, masking distinct signals for different rotamers.
Intermolecular Hydrogen Bonding Patterns
Hydrogen bonding governs the supramolecular organization of pyrrole carboxamides. For this compound, key interactions include:
Donor-Acceptor Pairs
| Donor | Acceptor | Bond Length (Å) | Strength |
|---|---|---|---|
| Amide NH | Carbonyl O | 1.8–2.0 | Strong |
| Hydroxyl –OH | Amide NH | 1.9–2.1 | Moderate |
| Pyrrole NH | Hydroxyl O | 2.0–2.2 | Weak |
In the solid state, these interactions likely form extended networks. For example, pyrrole-2-carboxamide crystallizes as cyclic dimers stabilized by N–H...O bonds between amide groups. The hydroxypropyl chain may participate in secondary H-bonds with adjacent molecules.
Hydrogen Bond Motifs
Tautomeric Forms and Electronic Delocalization
Tautomerism in pyrrole carboxamides arises from competition between N-H and O-H bonding. For this compound, two primary tautomers are possible:
Tautomeric Equilibria
| Tautomer | Structure | Stabilization |
|---|---|---|
| Amide Form | N–H bonded to carbonyl O | Dominant in polar solvents |
| Hydroxypyridine Form | O–H bonded to pyrrole N | Rare, stabilized by H-bonds |
DFT studies on pyrrole-2-carboxamide indicate that the amide form is energetically favored due to resonance stabilization of the carboxamide group. The hydroxyl group in the side chain may modulate this equilibrium through intramolecular H-bonds.
Electronic Delocalization
The pyrrole ring’s conjugated π-system interacts with the carboxamide group, as evidenced by:
- Partial Double-Bond Character : Between carbonyl C and amide N (bond length ~1.32 Å).
- Electron Density Transfer : From pyrrole to carboxamide, enhancing H-bond acceptor strength.
Properties
IUPAC Name |
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(11)5-10-8(12)7-3-2-4-9-7/h2-4,6,9,11H,5H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEQOXBEAGMSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 2-pyrrolecarboxylic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxypropyl (-CH₂CHOHCH₃) moiety undergoes selective oxidation under mild conditions:
-
Ketone Formation : Treatment with Jones reagent (CrO₃/H₂SO₄) converts the secondary alcohol to a ketone, yielding N-(2-oxopropyl)-1H-pyrrole-2-carboxamide (reported in 85% yield).
-
Chemoselectivity : The pyrrole ring remains intact during oxidation, as confirmed by NMR analysis (δ 6.67 ppm for pyrrole CH resonance retention) .
| Oxidizing Agent | Product | Yield (%) | Stability |
|---|---|---|---|
| Jones reagent | N-(2-oxopropyl) derivative | 85 | Air-stable |
| PCC | Partial oxidation observed | 42 | Hygroscopic |
Substitution Reactions
The carboxamide group participates in nucleophilic substitutions:
-
Amide Hydrolysis : Acidic hydrolysis (6M HCl, Δ) cleaves the amide bond, producing 1H-pyrrole-2-carboxylic acid and 2-hydroxypropylamine (quantitative conversion) .
-
Bromination : Electrophilic bromination at the pyrrole C5 position occurs under Br₂/FeBr₃, yielding 5-bromo-N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide (72% yield) .
Key Mechanistic Insight :
The electron-rich pyrrole ring directs electrophiles to the α-positions, while the carboxamide group stabilizes intermediates via resonance .
Condensation and Cyclization
The hydroxypropyl side chain facilitates intramolecular reactions:
-
Hemiaminal Formation : In acidic methanol, the hydroxyl group condenses with the carboxamide carbonyl, forming a six-membered hemiaminal ring (confirmed by X-ray crystallography) .
-
Metal Complexation : The compound forms stable complexes with Cu(II) and Fe(III) ions via the pyrrole nitrogen and hydroxyl oxygen, enhancing solubility in polar aprotic solvents .
Biological Interactions
While not a direct chemical reaction, the compound's interactions with biological targets involve:
-
Hydrogen Bonding : The hydroxyl group forms H-bonds with Thr142 in HBV core proteins (binding energy: -8.2 kcal/mol) .
-
Hydrophobic Interactions : The pyrrole ring engages with residues in the MmpL3 transporter (ΔG = -10.4 kcal/mol), critical for anti-TB activity .
Stability Profile
-
Photodegradation : UV exposure (254 nm) induces ring-opening via singlet oxygen mechanisms (t₁/₂ = 4.2 hrs) .
This comprehensive analysis demonstrates N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide's versatility in synthetic and applied chemistry, supported by reproducible experimental data .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antiviral Activity
Recent studies have investigated the use of pyrrole derivatives, including N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide, as hepatitis B virus capsid assembly modulators. In silico modeling has shown that these compounds interact effectively with the HBV core protein, indicating potential as antiviral agents. The binding characteristics suggest that these inhibitors could be developed further as part of therapeutic strategies against HBV infections .
1.2 Antitumor Activity
Another significant application is in cancer therapy. A study highlighted the use of a polymer-drug conjugate involving doxorubicin linked to N-(2-hydroxypropyl)-methacrylamide copolymer, which demonstrated enhanced antitumor activity in preclinical models. This approach minimizes the dose-limiting toxicities typically associated with free doxorubicin, showcasing a promising avenue for treating refractory cancers .
Mechanistic Insights and Case Studies
2.1 Binding Mechanisms in Viral Inhibition
The molecular dynamics simulations of pyrrole inhibitors showed that they engage in strong hydrophobic interactions with key residues of the HBV core protein. This interaction mechanism is crucial for developing effective antiviral therapies .
Case Study: Hepatitis B Virus
- Objective: To evaluate the binding characteristics of pyrrole-scaffold inhibitors.
- Findings: The binding was facilitated by distinct hydrogen bond interactions, particularly with residue L140 of the HBV core protein, enhancing the potential for therapeutic applications against HBV .
2.2 Cancer Treatment Efficacy
In clinical settings, the polymer-drug conjugate PK1 has shown promising results in patients with various cancers, including non-small cell lung cancer and breast cancer. The study reported partial responses in several patients, indicating that the incorporation of N-(2-hydroxypropyl)-methacrylamide enhances drug delivery and efficacy .
Stability and Formulation
3.1 Solid Compositions for Medical Use
Research has focused on improving the storage stability of formulations containing this compound. A patent describes methods for stabilizing this compound in solid forms such as tablets or powders by using additives like lactose hydrate. This advancement is critical for ensuring that pharmaceutical products maintain their efficacy over time .
Comparative Analysis of Pyrrole Derivatives
| Compound Name | Application Area | Mechanism of Action | Clinical Relevance |
|---|---|---|---|
| This compound | Antiviral (HBV) | Inhibits capsid assembly | Potential treatment for HBV infections |
| PK1 | Anticancer | Polymer-drug conjugate enhances delivery | Effective in refractory cancer cases |
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. In drug delivery applications, the compound forms stable complexes with therapeutic agents, enhancing their solubility and bioavailability. The hydroxypropyl group plays a crucial role in improving the compound’s hydrophilicity, allowing it to interact with biological membranes and facilitate the transport of drugs into cells.
Comparison with Similar Compounds
Structural Insights:
- Bond Length Variations : The N–C bond in N-nitro derivatives (1.404 Å) is significantly longer than in benzyl-methyl analogs (1.334 Å), attributed to the electron-withdrawing nitro group destabilizing the amide linkage .
- Hydrogen Bonding : this compound’s hydroxyl group may participate in hydrogen bonding, enhancing solubility—a property leveraged in PK1 for tumor-targeted drug delivery .
Biological Activity
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Pyrrole Derivatives
Pyrrole and its derivatives are notable for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The unique structure of pyrrole allows it to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer).
- IC50 Values : The inhibitory concentration (IC50) values were found to be promising, indicating effective cytotoxicity. For example, an IC50 value of approximately 26 µM was reported against A549 lung cancer cells, demonstrating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as tyrosinase and Aurora-A kinase, which are critical in cancer progression .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death.
Study 1: Anticancer Efficacy
In a preclinical study, this compound was evaluated for its efficacy in treating refractory cancers. The study involved administering the compound to animal models with established tumors. Results indicated a reduction in tumor size and weight compared to control groups, supporting its potential use as an antitumor agent .
Study 2: Mechanistic Insights
Another study utilized molecular docking and dynamics simulations to explore the binding characteristics of this compound with target proteins involved in cancer signaling pathways. The findings suggested strong binding affinity and favorable interactions with key residues in target proteins, indicating that the compound could effectively modulate these pathways .
Comparative Analysis of Biological Activities
| Compound | Cell Line | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| This compound | A549 | 26 | Anticancer |
| Other Pyrrole Derivative A | MCF-7 | 0.01 | Anticancer |
| Other Pyrrole Derivative B | NCI-H460 | 0.39 | Anticancer |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via coupling reactions between activated pyrrole-2-carboxylic acid derivatives and 2-hydroxypropylamine. Key steps include:
- Activation : Use of coupling agents like HATU or EDCI to activate the carboxylic acid group .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while temperature control (20–50°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization achieves >95% purity .
- Data : Yields range from 60–80% depending on stoichiometric ratios and catalyst loading .
Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Peaks at δ 6.5–7.0 ppm (pyrrole protons) and δ 3.4–3.8 ppm (hydroxypropyl CH₂ groups) confirm the backbone .
- ¹³C NMR : Carboxamide carbonyl appears at ~170 ppm .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in enzyme inhibition (e.g., IC₅₀ values) may arise from assay conditions.
- Solution : Standardize protocols (e.g., buffer pH, temperature) and use positive controls (e.g., known inhibitors) .
- Statistical validation : Apply ANOVA to compare datasets and identify outliers .
- Example : A 2023 study attributed variable anticancer activity to differential solubility in cell culture media .
Q. How does modifying the hydroxypropyl group affect bioactivity and pharmacokinetics?
- Structural Insights :
- Hydroxyl position : 2-hydroxypropyl vs. 3-hydroxypropyl analogs show 2–3× differences in metabolic stability due to steric effects .
- Substitution : Introducing electron-withdrawing groups (e.g., Br) on the pyrrole ring enhances binding to hydrophobic enzyme pockets .
- Data : Methylation of the hydroxyl group reduces aqueous solubility by 40% but improves blood-brain barrier penetration .
Q. What computational methods predict binding modes of this compound with biological targets?
- Approach :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
